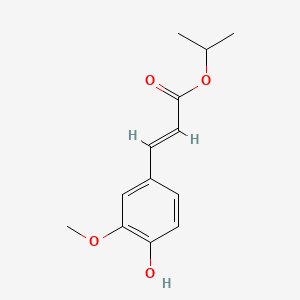

Iso-proylFerulic acid

Beschreibung

Contextualization of Ferulic Acid Derivatives in Biomedical Research

Ferulic acid, a phenolic acid ubiquitously found in the plant kingdom, has garnered substantial attention in biomedical research for its wide array of therapeutic effects. researchgate.netresearchgate.net These include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.net The structural characteristics of ferulic acid, featuring a phenyl ring, hydroxyl and carboxyl groups, and an ethylenic bond, make it an ideal scaffold for the synthesis of various derivatives. nih.gov Modifications such as esterification are explored to enhance properties like solubility, permeability, and ultimately, biological efficacy. researchgate.netnih.gov

Rationale for Investigating Isopropyl Ferulate as a Research Target

Isopropyl ferulate (C13H16O4) is a synthetic ester derived from ferulic acid. biosynth.com The primary motivation for its investigation stems from the desire to leverage and potentially enhance the known beneficial properties of ferulic acid. biosynth.comontosight.ai Key areas of interest for isopropyl ferulate research include its potential as an antioxidant, anti-inflammatory, and antifungal agent. ontosight.aimedchemexpress.comchemicalbook.com The addition of the isopropyl group modifies the molecule's chemical properties, which can influence its stability, solubility, and interaction with biological systems. biosynth.comontosight.ai Researchers are particularly interested in how these modifications translate to improved performance in biomedical and cosmetic applications. biosynth.commedchemexpress.com

Overview of Current Research Landscape on Isopropyl Ferulate

The current research on isopropyl ferulate is multifaceted, encompassing its synthesis, biological evaluation, and potential applications. It has been isolated from natural sources like Notopterygium incisum and is also synthesized for various research purposes. medchemexpress.comchemicalbook.comglpbio.com Studies have explored its use in pharmaceuticals, cosmetics, and as an antioxidant agent. medchemexpress.comchemicalbook.comchemsrc.com The compound is recognized for its potential to protect against oxidative stress by neutralizing free radicals, a mechanism crucial for mitigating damage from environmental factors like UV radiation. biosynth.com While research is ongoing, initial findings suggest that isopropyl ferulate holds promise, particularly in the realms of skincare and as a subject for broader biomedical investigations. biosynth.comontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTWMQRNUHIETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315988 | |

| Record name | Isopropyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-94-6 | |

| Record name | Isopropyl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Isopropyl Ferulate

Established Synthetic Routes for Isopropyl Ferulate

The primary method for synthesizing isopropyl ferulate is through esterification, a fundamental reaction in organic chemistry.

Esterification Processes for Isopropyl Ferulate Synthesis

Esterification involves the reaction of a carboxylic acid (ferulic acid) with an alcohol (isopropanol) in the presence of a catalyst. Both chemical and enzymatic methods have been employed for this synthesis.

Acid-Catalyzed Esterification: This traditional method utilizes a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to catalyze the reaction. The process typically involves refluxing the reactants at elevated temperatures.

Enzymatic Esterification: A more environmentally friendly approach involves the use of lipases as biocatalysts. nih.govnih.gov Immobilized lipases, such as those from Candida antarctica or Candida rugosa, are often used to improve stability and reusability. google.comfranciscoploulab.eu This method offers high specificity and operates under milder reaction conditions. researchgate.net The synthesis is often carried out in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve the reactants. nih.govnih.gov

Transesterification: Another enzymatic route is transesterification, where an existing ester of ferulic acid is reacted with isopropanol (B130326). researchgate.net This method can sometimes offer advantages in terms of reaction equilibrium and substrate solubility.

Optimization of Reaction Conditions for Enhanced Yields

Maximizing the yield of isopropyl ferulate requires careful optimization of several reaction parameters.

Molar Ratio of Reactants: The ratio of isopropanol to ferulic acid significantly impacts the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards the product. nih.govgoogle.com For instance, a molar ratio of 100 mM isopropanol to 25 mM ferulic acid has been found to be effective in enzymatic synthesis. nih.gov

Catalyst Concentration: The amount of catalyst, whether a chemical catalyst or an enzyme, is a critical factor. In enzymatic synthesis, an optimal concentration of the immobilized lipase (B570770) is necessary to achieve maximum esterification without unnecessary cost. nih.gov For example, a concentration of 12.5 mg/mL of silica-bound lipase has been reported to give a high yield of isopropyl ferulate. nih.gov

Temperature: Reaction temperature influences the rate of esterification. For enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity. For the synthesis of isopropyl ferulate using silica-immobilized lipase, 45°C has been identified as an optimal temperature. nih.gov

Reaction Time: The duration of the reaction is another key parameter. The reaction is typically monitored over time to determine the point at which the maximum yield is achieved. nih.gov

Water Removal: Water is a byproduct of esterification, and its presence can shift the equilibrium back towards the reactants, reducing the yield. nih.gov Techniques such as the use of molecular sieves or pervaporation are employed to remove water from the reaction mixture and drive the reaction forward. nih.govgoogle.com The addition of 100 mg/mL of molecular sieves has been shown to significantly improve the yield of isopropyl ferulate. nih.gov

Solvent Selection: The choice of solvent is crucial, especially in enzymatic synthesis, as it affects the solubility of substrates and the activity of the enzyme. nih.gov Dimethyl sulfoxide (DMSO) has been successfully used as a reaction medium for the synthesis of isopropyl ferulate. nih.govnih.gov

Below is a table summarizing the optimized conditions for the enzymatic synthesis of isopropyl ferulate.

| Parameter | Optimized Condition | Reference |

| Enzyme | Silica-immobilized lipase | nih.gov |

| Reactants | Ferulic Acid and Isopropanol | nih.gov |

| Molar Ratio (Isopropanol:Ferulic Acid) | 100 mM : 25 mM | nih.gov |

| Biocatalyst Concentration | 12.5 mg/mL | nih.gov |

| Temperature | 45°C | nih.gov |

| Reaction Time | 3 hours | nih.gov |

| Solvent | DMSO | nih.gov |

| Water Removal | 100 mg/mL Molecular Sieves | nih.gov |

Derivatization Strategies for Isopropyl Ferulate Analogues

To explore and enhance the biological activities of isopropyl ferulate, various derivatization strategies have been developed.

Synthesis of Novel Isopropyl Ferulate Derivatives

Researchers have synthesized novel derivatives of isopropyl ferulate by introducing different functional groups to the core molecule. For example, a series of trans-ferulic acid derivatives containing a chalcone (B49325) moiety have been synthesized. acs.org Another approach involves the incorporation of substituted isopropanolamine moieties to create new potential therapeutic agents. mdpi.com The synthesis of ferulic acid derivatives with amino acid propyl esters has also been explored to improve properties like solubility and skin permeability. nih.govresearchgate.net

Chemical Modification Approaches to Enhance Specific Bioactivities

Chemical modifications are strategically employed to enhance specific biological activities. For instance, the synthesis of ferulic acid derivatives is often aimed at improving their antioxidant, anti-inflammatory, or antimicrobial properties. torvergata.it The introduction of a chalcone group to ferulic acid esters, including the isopropyl ester, has been investigated to enhance antiviral activity. acs.org Similarly, modifications to create ferulic acid amides have been explored for their potential as histone deacetylase inhibitors. researchgate.net

Green Chemistry Principles in Isopropyl Ferulate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isopropyl ferulate to create more sustainable and environmentally friendly processes. royalsocietypublishing.org

Key green chemistry principles relevant to isopropyl ferulate synthesis include:

Use of Catalysts: Employing catalysts, especially highly selective and reusable biocatalysts like immobilized lipases, is a cornerstone of green synthesis. acs.org This minimizes waste compared to stoichiometric reagents. scentspiracy.com

Use of Safer Solvents: The selection of environmentally benign solvents is crucial. royalsocietypublishing.org While DMSO is effective, research into greener alternatives is ongoing. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods, reduces energy consumption. Microwave-assisted synthesis has also been explored as an energy-efficient alternative to conventional heating, significantly reducing reaction times and improving yields. ui.ac.idmdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. acs.org Enzymatic esterification generally has a good atom economy.

Use of Renewable Feedstocks: Ferulic acid itself is derived from renewable plant sources, aligning with the principle of using renewable feedstocks. nih.gov

Waste Prevention: By optimizing reactions and using catalytic methods, the generation of waste is minimized, adhering to the primary principle of green chemistry. scentspiracy.com

Pre Clinical Investigations of Biological Activities of Isopropyl Ferulate

Antioxidant Activities in Cellular and Acellular Systems

The antioxidant properties of ferulic acid and its esters are a cornerstone of their biological activity, demonstrated in both cell-free (acellular) and cell-based (cellular) models. mdpi.com These compounds can act directly by neutralizing free radicals or indirectly by boosting the body's own antioxidant defenses. mdpi.com

The primary antioxidant mechanism of ferulates is their ability to function as potent free radical scavengers. This capacity is largely attributed to the phenolic hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to neutralize a radical, and the methoxy (B1213986) (-OCH3) group, which helps to stabilize the resulting phenoxyl radical through resonance. mdpi.comnih.gov

The main radical scavenging mechanisms include:

Hydrogen Atom Transfer (HAT): This is considered a primary mechanism where the ferulate molecule donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thus quenching it. nih.govresearchgate.net

Electron Transfer (ET): Ferulates can also donate an electron to neutralize radicals, a process that can be followed by proton transfer. nih.govmdpi.com

Studies comparing various ferulic acid derivatives have shown that while all possess strong antioxidant activity, the nature of the ester group can influence the reaction kinetics. mdpi.comnih.gov Research on other alkyl ferulates suggests that isopropyl ferulate would be a highly effective scavenger of reactive oxygen species (ROS) and reactive carbonyl species (RCS). nih.govacs.org For instance, ferulic acid has been shown to be highly efficient at scavenging the toxic molecule acrolein. nih.gov

Table 1: Comparative Radical Scavenging Activity of Ferulic Acid and its Esters This table is based on data for related compounds to infer the potential activity of isopropyl ferulate.

| Compound | Assay | Relative Activity Finding | Source |

|---|---|---|---|

| Ferulic Acid | ABTS Radical Scavenging | Highest activity among tested ferulates. | nih.gov |

| Ethyl Ferulate | ABTS Radical Scavenging | Slightly lower activity than ferulic acid. | nih.gov |

| Methyl Ferulate | ABTS Radical Scavenging | Similar activity to ethyl ferulate. | nih.gov |

| Ferulic Acid | DPPH Radical Scavenging | Effective, but some synthesized protic ionic liquid (PIL) ferulates show lower EC50 values (higher activity). | mdpi.com |

Beyond direct radical scavenging, ferulates enhance cellular resilience to oxidative stress by upregulating the body's endogenous antioxidant defense systems. nih.gov This is a crucial mechanism, as it provides prolonged protection. Ferulic acid and its derivatives have been shown to induce the expression of several key cytoprotective enzymes. nih.gov

Studies on ethyl ferulate, a close structural analog of isopropyl ferulate, demonstrated that it can induce the expression of heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) in response to cellular stress. sci-hub.sescispace.com These proteins are critical components of the cellular stress response, helping to protect cells from oxidative damage. scispace.com The induction of these protective genes is often mediated through the activation of the Nrf2 transcription factor pathway, a master regulator of the antioxidant response. researchgate.net Ferulic acid has also been reported to induce other intrinsic antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Radical Scavenging Mechanisms of Isopropyl Ferulate

Anti-inflammatory Effects in In Vitro and In Vivo Models

Isopropyl ferulate is expected to possess significant anti-inflammatory properties, a characteristic well-established for ferulic acid and its other esters in numerous preclinical models. sci-hub.seresearchgate.netnih.gov This activity is closely linked to its antioxidant capacity, as oxidative stress is a key trigger for inflammatory responses.

A key aspect of the anti-inflammatory action of ferulates is their ability to suppress the production of pro-inflammatory mediators. In various cell culture (in vitro) and animal (in vivo) models of inflammation, ferulic acid and its derivatives have been shown to inhibit the expression and release of these signaling molecules. nih.govnih.gov

Key mediators regulated by ferulates include:

Pro-inflammatory Cytokines: Downregulation of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

Inflammatory Enzymes: Inhibition of enzymes responsible for producing other inflammatory agents, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Table 2: Inflammatory Mediators Modulated by Ferulic Acid and Its Derivatives

| Mediator | Effect | Model System | Source |

|---|---|---|---|

| TNF-α | Inhibited | TNF-α-treated 3T3-L1 adipocytes | nih.gov |

| IL-6 | Inhibited | LPS-induced RAW 264.7 macrophages | nih.gov |

| IL-1β | Inhibited | TNF-α-treated 3T3-L1 adipocytes | nih.gov |

| iNOS | Inhibited | Rotenone-treated rats; LPS-induced macrophages | researchgate.netnih.gov |

| COX-2 | Inhibited | Rotenone-treated rats | nih.gov |

The ability of ferulates to suppress inflammatory mediators is a direct result of their interaction with key intracellular signaling pathways that control inflammation. The most consistently reported target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov

NF-κB Pathway: NF-κB is a transcription factor that acts as a central switch for inflammation, controlling the genes that produce many pro-inflammatory cytokines and enzymes. Ferulic acid has been shown to prevent the activation of NF-κB, thereby blocking the entire downstream inflammatory cascade. nih.govnih.gov

MAPK Pathways: Ferulic acid can also modulate the mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, which are also involved in transmitting inflammatory signals. nih.gov

HIF-1 Pathway: Some evidence suggests ferulic acid may also inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, which is linked to inflammation and apoptosis. frontiersin.org

Regulation of Inflammatory Mediators by Isopropyl Ferulate

Neuroprotective Potential in Experimental Models

The antioxidant and anti-inflammatory properties of ferulates converge to give them significant neuroprotective potential, as demonstrated in multiple experimental models of neurodegenerative diseases. nih.govnih.govresearchgate.net Oxidative stress and chronic neuroinflammation are key pathological drivers in conditions like Alzheimer's and Parkinson's disease. nih.gov

In animal models of Parkinson's disease, ferulic acid has been shown to protect dopaminergic neurons from toxin-induced degeneration. nih.gov This protection was associated with its ability to reduce lipid peroxidation, preserve endogenous glutathione (B108866) levels, and inhibit the activation of microglia and astrocytes, which are hallmarks of neuroinflammation. nih.gov Similarly, in models of Alzheimer's disease, ferulic acid administration has been found to reduce the burden of amyloid-beta plaques, decrease neuroinflammation, and improve cognitive function. nih.govnih.gov

The esterification of ferulic acid to form isopropyl ferulate increases its lipophilicity. This chemical modification could potentially enhance its ability to cross the blood-brain barrier, which may lead to improved bioavailability in the central nervous system compared to the parent ferulic acid. scielo.br

Neuroprotection Against Oxidative Stress-Induced Damage

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, causing damage to neuronal cells. frontiersin.orguchicago.edu Antioxidant compounds are recognized as a significant countermeasure against conditions where oxidative stress is implicated. uchicago.edu Research has demonstrated that derivatives of ferulic acid can offer neuroprotection. For instance, its parent compound, ferulic acid, has been shown to protect against protein oxidation and lipid peroxidation in neuronal cell cultures. unict.it Furthermore, ester derivatives of glutathione (GSH), including isopropyl esters, have been synthesized to help replenish cellular levels of GSH, which are often depleted during oxidative stress. nih.gov However, direct studies detailing the specific efficacy and mechanisms of isopropyl ferulate in protecting neurons from oxidative stress-induced damage are not extensively covered in current research.

Modulation of Apoptotic Pathways in Neuronal Cells

Apoptosis, or programmed cell death, in neuronal cells is a critical process in the development of neurodegenerative disorders. semanticscholar.org The modulation of apoptotic pathways is a key strategy for neuroprotection. semanticscholar.org Polyphenols, the class of compounds to which ferulates belong, are known to modulate the mitochondrial apoptosis system. semanticscholar.org They can regulate the expression of genes that code for anti-apoptotic proteins and pro-survival neurotrophic factors. semanticscholar.org Studies on ferulic acid have shown it can reduce the activation of caspase-3, a key executioner enzyme in apoptosis, in stressed neuronal cells. unict.it While related compounds have demonstrated the ability to modulate these pathways, specific research detailing how isopropyl ferulate interacts with and modulates apoptotic pathways in neuronal cells is limited.

Effects on Neuroinflammation and Microglial Activation

Neuroinflammation, largely mediated by the activation of microglial cells, is a hallmark of many neurodegenerative diseases. frontiersin.orgnih.gov The activation of microglia can lead to the release of pro-inflammatory cytokines, which contribute to neuronal damage. frontiersin.org Consequently, mitigating microglia-induced inflammation is a therapeutic strategy. nih.gov Studies on the related compound, ethyl ferulate, have shown that it can suppress the pro-inflammatory response in microglial cell lines and reduce neuroinflammation in animal models of ischemic stroke. frontiersin.org It has been found to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.org Although the anti-inflammatory potential of the ferulate family is established, specific investigations into the effects of isopropyl ferulate on neuroinflammation and microglial activation are not widely reported.

Anticancer Activity in Cell Line and Xenograft Models

The anticancer properties of ferulic acid and its derivatives have been explored in various cancer models. These compounds have been shown to affect multiple hallmarks of cancer, including inducing apoptosis, inhibiting proliferation, and modulating the tumor microenvironment.

Induction of Apoptosis in Cancer Cell Lines by Isopropyl Ferulate

Inducing apoptosis in cancer cells is a primary goal of many cancer therapies. nih.gov Research on other ferulic acid esters, such as methyl ferulate, has shown they can trigger apoptosis in colorectal cancer cell lines by increasing the expression of pro-apoptotic proteins like Bax and various caspases, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com One study analyzing a plant extract identified an isopropyl ester as a constituent of a mixture that induced apoptosis in MCF-7 breast cancer cells. brieflands.com However, this study did not isolate the specific effects of isopropyl ferulate from the other compounds in the extract. brieflands.com Therefore, while there is an indication of potential activity, comprehensive studies on the isolated effects of isopropyl ferulate on apoptotic induction in various cancer cell lines are needed.

Inhibition of Cancer Cell Proliferation and Metastasis

The uncontrolled proliferation of cancer cells and their ability to metastasize are defining characteristics of cancer. researchgate.netoncotarget.com The inhibition of these processes is a critical aim of cancer research. Studies on other ferulate derivatives have demonstrated significant anti-proliferative effects. For example, 24-methylenecyloartanyl ferulate (24-mCAF), found in rice bran oil, has been shown to inhibit the proliferation of non-small cell lung cancer cells. nih.gov Ferulic acid itself has been noted to inhibit pathways associated with proliferation and metastasis. mdpi.com While a dissertation mentioned the anti-proliferative activity of isopropyl ferulate against human cancer cell lines, this information is not widely available in peer-reviewed literature. unibo.it

Modulation of Angiogenesis in Tumor Microenvironments

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making it a key target in cancer therapy. nih.govnih.govplos.org The tumor microenvironment plays a critical role in sustaining proliferation and enabling dissemination, partly through the process of neo-angiogenesis. embopress.org Research has shown that ferulic acid can decrease Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. mdpi.com This suggests that ferulate compounds have the potential to modulate the tumor microenvironment by inhibiting the creation of new blood vessels that feed tumors. mdpi.commdpi.com Despite the known anti-angiogenic potential of the ferulate family, specific studies detailing the role and efficacy of isopropyl ferulate in modulating angiogenesis within tumor microenvironments are not present in the available literature.

Cardioprotective Effects in Experimental Cardiovascular Disease Models

The therapeutic potential of ferulic acid and its derivatives, including isopropyl ferulate, has been explored in the context of cardiovascular diseases. While direct studies on isopropyl ferulate are limited, research on related compounds like ferulic acid provides insights into its potential cardioprotective mechanisms. These compounds are noted for their antioxidant and anti-inflammatory properties, which are crucial in mitigating cardiac damage. researchgate.netresearchgate.net

Ischemia-reperfusion (I/R) injury is a complex phenomenon that can paradoxically cause further damage to tissues after blood flow is restored. dovepress.comnews-medical.net This process is characterized by oxidative stress, inflammation, and cell death. dovepress.comnih.gov

Studies on ferulic acid, the parent compound of isopropyl ferulate, have demonstrated protective effects against myocardial I/R injury. nih.gov Ferulic acid has been shown to alleviate I/R injury by inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov This is achieved by upregulating the expression of AMP-activated protein kinase α2 (AMPKα2), which in turn enhances the activity of antioxidant enzymes and reduces the accumulation of reactive oxygen species (ROS). nih.gov

The process of I/R injury involves several key events:

ATP Depletion: During ischemia, the lack of oxygen leads to a significant drop in ATP production. dovepress.com

Oxidative Stress: Upon reperfusion, there is a burst of ROS production, leading to oxidative damage to cellular components. dovepress.comnih.gov

Mitochondrial Dysfunction: I/R injury often results in damage to mitochondria, the primary site of cellular energy production. dovepress.com

Inflammation: The reperfusion phase is associated with an inflammatory response that can contribute to further tissue damage. dovepress.com

While direct evidence for isopropyl ferulate is not available, its structural similarity to ferulic acid suggests it may exert similar protective effects against I/R injury by modulating these pathways. The lipophilic nature of the isopropyl group could potentially enhance its cellular uptake and bioavailability, although this requires further investigation.

Myocardial fibrosis is the excessive deposition of extracellular matrix proteins in the heart muscle, leading to stiffness and impaired cardiac function. It is a common feature of many cardiovascular diseases. nih.gov Transforming growth factor-beta (TGF-β) is a key mediator in the development of cardiac fibrosis. nih.gov

Research on ethyl ferulate, a compound structurally similar to isopropyl ferulate, has shown that it can suppress myocardial fibrosis following a myocardial infarction. nih.gov Ethyl ferulate was found to directly inhibit the transforming growth factor receptor 1 (TGFBR1), a key component of the TGF-β signaling pathway. nih.gov This inhibition leads to a reduction in cardiac fibroblast proliferation and collagen deposition. nih.gov

Key factors involved in myocardial fibrosis include:

Angiotensin II: This hormone promotes fibrosis by increasing the synthesis of collagen and inhibiting its degradation. nih.gov

Endothelin-1: This protein also contributes to fibrosis by stimulating the production of extracellular matrix components. nih.gov

Inflammatory Cytokines: Various inflammatory mediators released after cardiac injury can stimulate fibroblast activity and lead to fibrosis. nih.gov

Given the anti-fibrotic effects observed with ethyl ferulate, it is plausible that isopropyl ferulate could have a similar impact on myocardial fibrosis and remodeling. However, dedicated studies are necessary to confirm this hypothesis.

Protection Against Ischemia-Reperfusion Injury

Other Biological Activities in Pre-clinical Research

The immunomodulatory properties of ferulic acid and its derivatives have been noted in pre-clinical research. These compounds can influence the activity of various immune cells and signaling pathways. Ferulic acid has been shown to possess anti-inflammatory activities, which are closely linked to its immunomodulatory potential. researchgate.netnih.gov While specific studies on the immunomodulatory effects of isopropyl ferulate are not prevalent, the known activities of ferulic acid suggest a potential for such effects.

Ferulic acid and its esters have demonstrated antimicrobial activity against a range of microorganisms. nih.govnih.gov The effectiveness of these compounds can be influenced by the length of the alkyl chain in the ester group. nih.gov

One study investigated the antibacterial activity of several alkyl ferulates, including propyl ferulate, which is structurally similar to isopropyl ferulate. nih.gov The study found that propyl ferulate exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Another study reported that isopropyl ferulate showed antimicrobial activity against Ralstonia solanacearum, a plant pathogen. researchgate.net

The mechanism of antimicrobial action for ferulic acid esters is thought to involve damage to the bacterial cell wall and membrane. nih.gov

Table 1: Antimicrobial Activity of Ferulic Acid and its Esters

| Compound | Target Microorganism | Activity | Reference |

| Propyl ferulate | Staphylococcus aureus | Antibacterial | nih.gov |

| Propyl ferulate | Bacillus subtilis | Antibacterial | nih.gov |

| Isopropyl ferulate | Ralstonia solanacearum | Antimicrobial | researchgate.net |

This table is for informational purposes and is based on available pre-clinical research. The efficacy of these compounds can vary based on the specific microbial strain and experimental conditions.

Ferulic acid has been shown to modulate various metabolic pathways in experimental models of oxidative brain injury. nih.gov It was found to restore depleted metabolites and reactivate metabolic pathways that were inactivated by oxidative stress. nih.gov Specifically, ferulic acid treatment led to the activation of histidine and inositol (B14025) phosphate (B84403) metabolic pathways. nih.gov

In the context of plant biochemistry, ferulate 5-hydroxylase (F5H), an enzyme involved in lignin (B12514952) biosynthesis, can utilize ferulate as a substrate. oup.compnas.org Studies on bacterial metabolism have also explored the breakdown of ferulate. For instance, Pseudomonas putida can catabolize ferulate, and its metabolic pathways have been studied in detail. acs.orguchicago.edu

While these studies focus on ferulic acid, the metabolic fate of isopropyl ferulate in experimental models is an area that warrants further investigation. The ester linkage in isopropyl ferulate would likely be cleaved by esterases, releasing ferulic acid and isopropanol (B130326), which would then enter their respective metabolic pathways.

Mechanistic Elucidation of Isopropyl Ferulate S Bioactivity

Molecular Targets and Signaling Pathways

The bioactivity of isopropyl ferulate is rooted in its ability to interact with specific molecular targets and modulate various signaling pathways. These interactions are crucial in orchestrating the cellular responses observed upon its administration.

Research indicates that isopropyl ferulate and related compounds can interact with and modulate the activity of several key enzymes and receptors. While direct studies on isopropyl ferulate are sometimes limited, inferences can be drawn from the behavior of similar ferulic acid esters.

Ferulic acid and its esters have been shown to interact with enzymes involved in inflammatory and oxidative processes. For instance, certain caffeic acid esters, which share structural similarities with ferulates, have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com This suggests a potential anti-inflammatory mechanism. Additionally, in silico studies on isopropyl caffeate, a closely related compound, predict its ability to bind to GPCRs, ion channels, and nuclear receptors, as well as act as an enzyme inhibitor. researchgate.net

The antioxidant activity of these compounds is also linked to their interaction with enzymes. Ferulic acid, the parent compound of isopropyl ferulate, is a known scavenger of free radicals and can upregulate the expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase. patsnap.com The esterification to form isopropyl ferulate can enhance its lipophilicity, potentially influencing its interaction with membrane-bound enzymes and receptors. researchgate.net

Some studies on ferulic acid derivatives have also explored their effects on other enzyme systems. For example, N-oleylcaffeamide, a derivative of the related caffeic acid, was found to inhibit HIV-1 reverse transcriptase through allosteric binding. unica.it While not directly on isopropyl ferulate, this highlights the potential for this class of compounds to interact with a diverse range of enzymatic targets.

Isopropyl ferulate and its parent compound, ferulic acid, can significantly influence cellular function by modulating the expression of various genes and the subsequent synthesis of proteins. This regulation occurs through interference with several signaling pathways.

Studies on sodium ferulate, a salt of ferulic acid, have shown its ability to downregulate the expression of numerous genes induced by oxidized low-density lipoprotein (ox-LDL) in human umbilical vein endothelial cells. These genes include those encoding for chemokines, inflammatory factors, and growth factors, all of which are implicated in the progression of atherosclerosis. This suggests that ferulate compounds can exert anti-inflammatory effects at the genomic level.

Ferulic acid has been found to modulate key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway and the nuclear factor-kappa B (NF-κB) pathway. nih.gov The PI3K/AKT pathway is crucial for cell proliferation and survival, and its inhibition by ferulic acid can lead to apoptosis in cancer cells. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by ferulic acid contributes to its anti-inflammatory properties. patsnap.comnih.gov

Furthermore, ferulic acid can influence the expression of genes related to cell cycle control. It has been observed to increase the expression of tumor suppressor genes like TP53 and decrease the expression of cell cycle-promoting genes such as CDK2, CDK4, and CDK6 in prostate cancer cells. nih.gov

The modulation of gene expression by phenolic compounds like ferulic acid can also occur through epigenetic mechanisms, including DNA methylation and histone modification, although specific research on isopropyl ferulate in this area is still emerging. nih.gov

Table 1: Impact of Ferulic Acid and its Derivatives on Gene and Protein Expression

| Compound | Cell/System | Effect | Signaling Pathway/Mechanism | Reference |

| Sodium Ferulate | Human Umbilical Vein Endothelial Cells | Downregulated ox-LDL-induced genes (chemokines, inflammatory factors, growth factors) | Not specified | |

| Ferulic Acid | Cancer Cells | Inhibits PI3K/AKT pathway | PI3K/AKT | nih.gov |

| Ferulic Acid | Cancer Cells | Inhibits NF-κB activation | NF-κB | nih.gov |

| Ferulic Acid | Prostate Cancer Cells | Increased TP53 expression, decreased CDK2, CDK4, CDK6 expression | Cell Cycle Regulation | nih.gov |

| Steryl Ferulate | Rat Prostate | Modulated genes related to fibrinolysis and inflammatory response | Not specified | rsc.org |

Interaction with Key Enzymes and Receptors

Cellular Mechanisms of Action

The molecular interactions of isopropyl ferulate translate into observable effects at the cellular level. These mechanisms include its impact on vital organelles like mitochondria, its role in maintaining cellular redox balance, and its influence on the fundamental processes of cell cycle progression and apoptosis.

Mitochondria, the powerhouses of the cell, are critical targets for the bioactivity of phenolic compounds like isopropyl ferulate. Ferulic acid and its derivatives have been shown to positively influence mitochondrial function and bioenergetics.

Studies on ferulic acid have demonstrated its ability to promote mitochondrial biogenesis, the process of generating new mitochondria. nih.gov This is often associated with the activation of the NRF1 signaling pathway. nih.gov Enhanced mitochondrial biogenesis can lead to increased ATP production and improved cellular energy status. nih.gov

Furthermore, ferulic acid has been found to protect mitochondria from damage. In the context of atherosclerosis, ferulic acid was shown to improve mitochondrial function in RAW 264.7 cells by reducing mitochondrial damage and reactive oxygen species (ROS) production. nih.gov This protective effect is linked to the inhibition of the HIF-1 signaling pathway. nih.gov

The lipophilic nature of ferulic acid derivatives can also influence their interaction with mitochondrial membranes. mdpi.com Some lipophilic derivatives of caffeic and ferulic acid have been shown to induce the mitochondrial permeability transition (MPT), a key event in apoptosis, in cancer cells. mdpi.com This suggests that the impact on mitochondrial function can be context-dependent, potentially leading to either cell survival or death.

A primary and well-documented mechanism of action for isopropyl ferulate and related compounds is the regulation of cellular redox balance. biosynth.com This involves counteracting oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. numberanalytics.com

Isopropyl ferulate, being an ester of ferulic acid, inherits its potent antioxidant properties. biosynth.com Ferulic acid is an effective scavenger of free radicals, directly neutralizing these damaging molecules. uchicago.edu The esterification process can enhance its ability to be incorporated into cellular membranes, thereby protecting lipids from peroxidation. science.gov

Beyond direct scavenging, ferulic acid can also modulate the cellular antioxidant defense system. It has been shown to activate the NRF2 signaling pathway, a master regulator of the antioxidant response. nih.gov Activation of NRF2 leads to the increased expression of various antioxidant enzymes, bolstering the cell's capacity to handle oxidative stress. nih.govnumberanalytics.com

In human dermal fibroblasts, ferulic acid ethyl ester, a similar compound, was found to counteract protein and lipid oxidation induced by hydrogen peroxide. nih.gov This protective effect was associated with the upregulation of vitagenes, including heme oxygenase-1 and heat shock protein-70, which are involved in the cellular defense against oxidative stress. nih.gov

Isopropyl ferulate and its parent compound can exert significant control over cell fate by influencing cell cycle progression and inducing apoptosis, or programmed cell death. These effects are particularly relevant in the context of cancer research.

Ferulic acid has been shown to interfere with the cell cycle of cancer cells, often causing an arrest in the G0/G1 phase. nih.gov This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. This cell cycle arrest can be a prelude to apoptosis.

The induction of apoptosis by ferulic acid is a key mechanism of its anti-cancer activity. It can trigger apoptosis through various pathways. One major pathway involves the generation of intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis. nih.govuchicago.edu

Furthermore, ferulic acid can modulate the expression of proteins that regulate apoptosis. For instance, it can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax. frontiersin.org In some cellular contexts, the interaction of ferulic acid with signaling pathways like PI3K/AKT can also lead to the induction of apoptosis. nih.gov

Table 2: Effects of Ferulic Acid and its Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Type | Effect | Mechanism | Reference |

| Ferulic Acid | Cancer Cells | G0/G1 phase arrest | Inhibition of cell cycle progression | nih.gov |

| Ferulic Acid | Cancer Cells | Induction of apoptosis | Generation of ROS, mitochondrial dysfunction | nih.gov |

| Ferulic Acid | RAW 264.7 Cells | Inhibition of apoptosis | Downregulation of Bax, upregulation of Bcl2 | frontiersin.org |

| Ferulic Acid | Sea Urchin Embryos | Inhibition of caspase-3 activation | Neutralization of amyloid-beta-induced apoptosis | uchicago.edu |

Regulation of Cellular Redox Balance

Omics-Based Approaches in Mechanistic Studies

Omics disciplines such as transcriptomics, proteomics, and metabolomics are instrumental in elucidating the complex biological mechanisms of bioactive compounds. These approaches allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, painting a detailed picture of the cellular state in response to treatment. By applying these methodologies, researchers can identify the molecular pathways and networks modulated by a compound like isopropyl ferulate, moving beyond a single-target focus to a holistic understanding of its effects.

Transcriptomics investigates the complete set of RNA transcripts in a cell at a specific moment, revealing how treatment with a compound alters gene expression. Analysis of cells treated with isopropyl ferulate would likely show significant modulation of genes involved in antioxidant defense and inflammation, consistent with the known activities of ferulic acid and its esters. science.govmdpi.com

A primary pathway expected to be activated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. sci-hub.se This would lead to the upregulation of a suite of antioxidant and detoxification genes. Key genes in this response include those encoding Heme Oxygenase-1 (HMOX1), Superoxide Dismutase (SOD), Catalase (CAT), and subunits of glutamate-cysteine ligase (GCLC, GCLM), the rate-limiting enzyme in glutathione (B108866) synthesis. sci-hub.semdpi.comcambridge.org

Conversely, transcriptomic analysis would likely reveal the downregulation of genes involved in pro-inflammatory responses. This is often mediated through the inhibition of the NF-κB (Nuclear Factor κ-B) signaling pathway. patsnap.com Consequently, the expression of genes for pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), would be suppressed. sci-hub.semedchemexpress.comnih.gov Studies on other ferulic acid esters have also demonstrated changes in the expression of genes related to cholesterol biosynthesis and steroidogenesis. nih.gov

Hypothetical Transcriptomic Data of Isopropyl Ferulate-Treated Cells

Proteomics complements transcriptomics by analyzing the entire protein complement of a cell, including post-translational modifications that regulate protein activity. Following treatment with isopropyl ferulate, changes in protein expression are expected to mirror the observed transcriptomic shifts.

The upregulation of antioxidant genes would translate into increased levels of their corresponding proteins, such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase. cambridge.orgpatsnap.com Enhanced levels of stress-response proteins like Heat Shock Protein 70 (HSP70) have also been observed following treatment with ferulic acid esters, indicating a role in protecting cellular integrity under stress. sci-hub.se A proteomic study on Amycolatopsis sp. bacteria fed with ferulic acid identified 143 proteins with differential expression, revealing enzymes involved in the compound's degradation pathways. nih.gov This highlights that proteomics can also shed light on the metabolic fate of isopropyl ferulate within the cell.

Conversely, the suppression of NF-κB signaling would lead to decreased production of pro-inflammatory proteins, including COX-2 and iNOS. sci-hub.semedchemexpress.com Proteomic analyses could also identify specific targets of isopropyl ferulate; for instance, studies on ferulic acid ethyl ester (FAEE) identified 3-ketoacyl-acyl carrier protein synthase I (KAS I) as a key binding protein, implicating an effect on fatty acid synthesis. acs.org

Hypothetical Proteomic Data of Isopropyl Ferulate-Treated Cells

Metabolomics provides a snapshot of the small-molecule metabolites within a cell, offering a direct readout of its physiological state. Exposure to isopropyl ferulate would be expected to cause distinct shifts in the cellular metabolome.

Studies on ferulic acid have shown significant modulation of several key metabolic pathways. acs.org These include alterations in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism. acs.orgfrontiersin.org For example, research has demonstrated that ferulic acid can alter the levels of linoleic acid and arachidonic acid. frontiersin.org It can also impact gut microbial metabolism, leading to changes in the levels of short-chain fatty acids. acs.org

Hypothetical Metabolomic Data of Isopropyl Ferulate-Treated Cells

Pharmacokinetic and Pharmacodynamic Explorations of Isopropyl Ferulate in Pre Clinical Models

Absorption and Distribution Characteristics in Animal Models

Direct studies detailing the absorption and distribution of isopropyl ferulate are limited. However, the pharmacokinetic behavior is expected to be driven by its hydrolysis into ferulic acid. Ferulic acid itself is absorbed from the stomach and small intestine. mdpi.com Following intravenous administration in rats, ferulic acid distributes rapidly, with the highest concentrations found in the liver and kidney, organs with abundant blood supply. jbtr.or.kr Tissue levels in the liver and kidney were comparable to plasma concentrations shortly after administration. jbtr.or.kr Studies on other ferulic acid derivatives, such as angoroside C, which metabolizes to ferulic acid, show wide distribution into main organs including the lung, kidney, liver, spleen, and brain after oral administration in rats. frontiersin.org Similarly, ferulic acid derivatives designed to utilize specific transporters have shown accumulation in tissues like the pancreas, kidney, and liver in mice. acs.org This suggests that once ferulic acid is released from its isopropyl ester form, it likely undergoes rapid and wide distribution throughout the body.

Metabolism Pathways and Metabolite Identification in Biological Systems

The principal metabolic pathway for isopropyl ferulate in biological systems is anticipated to be enzymatic hydrolysis. Esterases, a class of enzymes that catalyze the cleavage of ester bonds, are expected to break down isopropyl ferulate into its constituent molecules: ferulic acid and isopropanol (B130326). researchgate.nettaylorandfrancis.comasm.org

Once liberated, ferulic acid undergoes extensive metabolism. In rats, it is subject to presystemic metabolism in the liver. caldic.com The primary metabolic transformations are phase II conjugation reactions, resulting in the formation of glucuronide and sulfoglucuronide metabolites. caldic.com These conjugates, along with a smaller fraction of unmodified ferulic acid, are the main forms found in plasma. caldic.com Studies in rats have identified several metabolic pathways for ferulic acid, including those related to the TCA cycle, bile acid, and amino acid metabolism. acs.org

The other hydrolysis product, isopropanol, is metabolized in the liver by alcohol dehydrogenase to its primary metabolite, acetone (B3395972). This acetone can then be further metabolized or excreted.

Excretion Kinetics in Experimental Animals

Following the expected hydrolysis of isopropyl ferulate, the excretion kinetics would be those of its metabolites. For ferulic acid, studies in rats after intravenous administration show that it is excreted in both bile and urine. jbtr.or.kr The cumulative amount of ferulic acid excreted in the bile within two hours was comparable to the total amount excreted in the urine over 72 hours, indicating both are major routes of elimination. jbtr.or.kr

Bioavailability and Systemic Exposure in Pre-clinical Studies

The oral bioavailability of the parent compound, ferulic acid, is generally low and can be significantly influenced by the food matrix it is consumed with. nih.govresearchgate.net Esterification, such as in the formation of isopropyl ferulate, is a common strategy to improve the poor pharmacokinetic properties of parent drugs. By increasing lipophilicity, derivatives like isopropyl ferulate may enhance absorption and, consequently, bioavailability.

Studies on ferulic acid itself in rats have shown rapid absorption after oral administration. nih.gov However, its bioavailability is limited. For instance, the absolute oral bioavailability of a ferulic acid glucoside (FAG) in rats was found to be only 1.80%. researchgate.net The systemic exposure to ferulic acid is characterized by a quick rise to a maximum plasma concentration (Cmax) followed by a relatively rapid elimination. Co-administration with other compounds has been shown to alter its pharmacokinetic profile, suggesting that its absorption and clearance are subject to metabolic interactions. nih.govscialert.net

The table below summarizes key pharmacokinetic parameters for the parent compound, ferulic acid, from various pre-clinical studies in rats, which provides a baseline for understanding the potential systemic exposure after the administration of isopropyl ferulate.

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats from Various Studies

| Administration Details | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Source |

|---|---|---|---|---|---|

| 10 mg/kg P.O. | 8174.55 | 0.03 | 2594.45 | - | nih.gov |

| From 100 mg/kg γ-oryzanol P.O. | 166.93 | 0.53 | 682.01 | 3.30 | europeanreview.org |

| From 100 mg/kg γ-oryzanol + Tween 80 P.O. | 129.50 | 0.78 | 1062.30 | 4.00 | europeanreview.org |

Note: P.O. refers to oral administration. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the concentration-time curve, t½ = Elimination half-life. Values are converted to common units for comparison where possible.

Correlation of Pharmacokinetics with Pre-clinical Efficacy

The therapeutic efficacy of a compound is intrinsically linked to its pharmacokinetic profile. For isopropyl ferulate, its potential efficacy in pre-clinical models would depend on its ability to deliver therapeutically relevant concentrations of its active form, ferulic acid, to target tissues. Ferulic acid has demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities in various animal models. caldic.commdpi.comnih.gov

For example, ferulic acid has been shown to promote glucose uptake in isolated rat psoas muscle, suggesting a potential role in managing metabolic disorders. researchgate.net Its ability to regulate lipid and bile acid metabolism has also been noted in mice. mdpi.com The esterification to isopropyl ferulate could enhance its ability to cross biological membranes, potentially leading to higher concentrations in tissues like the liver or pancreas compared to the administration of ferulic acid alone. acs.org This improved tissue penetration and systemic exposure could, in turn, enhance the observed pre-clinical effects, such as the modulation of metabolic pathways or the reduction of oxidative stress. acs.orgmdpi.comnih.gov

Advanced Analytical Methodologies for Isopropyl Ferulate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of isopropyl ferulate, providing the means to isolate it from other components for accurate measurement. Both high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are pivotal in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of ferulate esters due to its high resolution and sensitivity. For isopropyl ferulate, reversed-phase HPLC is the most common approach. This method separates compounds based on their hydrophobicity, which is well-suited for the moderately polar nature of isopropyl ferulate.

A typical HPLC method involves a C18 column, which contains a non-polar stationary phase. The mobile phase is generally a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like acetic or formic acid) to ensure the phenolic hydroxyl group of the ferulate moiety remains protonated, leading to sharper peaks and better-defined retention times. univ-lyon1.fr Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the ferulate chromophore exhibits maximum absorbance, typically around 320 nm. oatext.com Method validation is crucial to ensure linearity, accuracy, precision, and selectivity. univ-lyon1.froatext.com For instance, a validated HPLC method for similar compounds demonstrated excellent linearity with correlation coefficients (r²) of 0.9999 and good recovery rates, showcasing the reliability of HPLC for quantification. oatext.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Isopropyl Ferulate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Instrument | HPLC with DAD/UV Detector | Separation and quantification. univ-lyon1.fr |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water (acidified) | Elution of the analyte from the column. oatext.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes composition over time to optimize separation of complex mixtures. science.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.net |

| Column Temp. | 25-40 °C | Ensures reproducible retention times. researchgate.net |

| Detection λ | ~320 nm | Wavelength of maximum absorbance for the ferulate structure. |

| Injection Vol. | 10-20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ajpaonline.com Isopropyl ferulate, while not extremely volatile, can be analyzed by GC, particularly when high temperatures are used or after derivatization. The primary requirement is that the analyte can be vaporized without decomposition in the heated injector port.

In a typical GC application, a sample containing isopropyl ferulate is injected into a hot inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium or hydrogen). srce.hr The column, often a fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., a polysiloxane-based phase), separates components based on their boiling points and interaction with the phase. srce.hr The most common detector for quantification is the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds. science.govexlibrisgroup.com The oven temperature is programmed to ramp up during the analysis to ensure efficient elution of compounds with different volatilities. srce.hr

Table 2: Representative GC Method Parameters for Isopropyl Ferulate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID | Separation and quantification of volatile analytes. exlibrisgroup.com |

| Column | Capillary Column (e.g., Rxi®-624Sil MS, 30 m) | High-resolution separation of volatile components. srce.hr |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. srce.hr |

| Injector Temp. | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C) | Elutes compounds in order of increasing boiling point. srce.hr |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detection of organic compounds. science.gov |

| Detector Temp. | 280-300 °C | Prevents condensation of analytes in the detector. srce.hr |

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), offering unparalleled specificity and sensitivity. researchgate.netlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of isopropyl ferulate. After separation by HPLC as described above, the eluent is directed into the mass spectrometer. longdom.org An electrospray ionization (ESI) source is typically used, which is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with minimal fragmentation. currenta.de This allows for the unambiguous determination of the molecular weight of the compound eluting from the column, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. ajpaonline.com For isopropyl ferulate, GC-MS provides both retention time data and a mass spectrum. rjpn.org Electron Ionization (EI) is a common ionization method in GC-MS, which bombards the molecules with high-energy electrons. currenta.de This causes predictable and reproducible fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared to spectral libraries for positive identification. ajpaonline.com This combination of chromatographic separation and mass spectral data provides a very high degree of confidence in the identification and quantification of the analyte. slideshare.net

Gas Chromatography (GC) Applications

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like isopropyl ferulate. They probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. mlsu.ac.in By analyzing the NMR spectrum, one can deduce the carbon-hydrogen framework of the molecule. For isopropyl ferulate, both ¹H NMR and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mlsu.ac.in For isopropyl ferulate, one would expect to see distinct signals for the aromatic protons on the ferulic acid ring, the vinylic protons of the propenoate chain, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the unique signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). The integration of these signals reveals the relative number of protons of each type. mlsu.ac.in

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. researchgate.net This technique helps to confirm the carbon skeleton, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, the methoxy carbon, and the carbons of the isopropyl group.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) can definitively establish the connectivity of all atoms in the isopropyl ferulate molecule.

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information for structural elucidation. pioneerpublisher.com When used without a chromatographic inlet, direct infusion MS can rapidly confirm the molecular weight of a purified sample.

High-resolution mass spectrometry (HRMS), often using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass of a molecule with extremely high accuracy (to four or more decimal places). currenta.de This precision allows for the determination of the exact elemental formula of isopropyl ferulate (C₁₃H₁₆O₄), as it can distinguish its mass from other combinations of atoms that might have the same nominal mass.

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful extension of the technique for structural analysis. mdpi.comnih.gov In an MS/MS experiment, the intact molecular ion of isopropyl ferulate is selected and then subjected to fragmentation through collision-induced dissociation (CID). acs.org The resulting fragment ions are then analyzed. The pattern of fragmentation provides detailed structural information. For isopropyl ferulate, characteristic fragments would be expected from the loss of the isopropyl group, the cleavage of the ester bond, and fragmentations around the propenoate chain, confirming the identity and structure of the molecule. currenta.denih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Isopropyl ferulate |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Formic acid |

| Helium |

| Hydrogen |

| Carbon |

| Isopropyl alcohol |

| p-Toluenesulfonic acid |

| Isopropyl p-toluenesulfonate |

| Cycloartenyl ferulate |

| 24-methylene cycloartanyl ferulate |

| Campesteryl ferulate |

| Sitosteryl ferulate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative and qualitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. For isopropyl ferulate, this method is particularly effective due to the presence of a chromophoric system associated with its phenolic acid structure. The analysis relies on Beer-Lambert's law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The core structure, ferulic acid, exhibits a characteristic maximum absorption peak (λmax) at approximately 320 nm. researchgate.net When ferulic acid is esterified to form compounds like isopropyl ferulate, a bathochromic (red) shift in the λmax is typically observed. For instance, studies on ethyl ferulate, a structurally similar ester, show a shift in λmax from 310 nm to 325 nm in a 50% aqueous 2-methoxy ethanol (B145695) solution. researchgate.net Similarly, soyamide ferulate displays a λmax at 327 nm. researchgate.net Research involving γ-oryzanol, a mixture of ferulic acid esters, demonstrates that the solvent can influence the spectrum; in isopropyl alcohol, the absorbance bands experience a red-shift and a hyperchromic (increased absorption) effect, with a λmax recorded at 327 nm. researchgate.net Based on these findings, the λmax for isopropyl ferulate is anticipated to be in the range of 325-327 nm, making this wavelength ideal for its detection and quantification. scispace.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Ferulic Acid | - | 320 | - | researchgate.net |

| Ethyl Ferulate | 50% aq. 2-methoxy ethanol | 325 | - | researchgate.net |

| Soyamide Ferulate | - | 327 | 19,705 | researchgate.net |

| γ-Oryzanol | Isopropyl Alcohol | 327 | - | researchgate.net |

This table summarizes the maximum absorption wavelengths (λmax) for ferulic acid and related ferulate esters, providing a basis for determining the analytical wavelength for isopropyl ferulate.

Electrochemical Methods for Isopropyl Ferulate Detection

Electrochemical detection (ECD), particularly when coupled with High-Performance Liquid Chromatography (HPLC), offers a highly sensitive and selective method for analyzing electroactive compounds. Isopropyl ferulate, containing a phenolic hydroxyl group on its aromatic ring, is an ideal candidate for analysis by oxidative ECD. The fundamental principle involves applying a specific potential to a working electrode in a flow cell; when an electroactive analyte passes over the electrode, it undergoes oxidation (or reduction), generating a measurable electrical current that is directly proportional to its concentration.

The key to successful ECD is determining the optimal potential for the working electrode. This is typically achieved by generating a hydrodynamic voltammogram (HDV), where the current response for the analyte is plotted against a range of applied potentials. The resulting plot is sigmoidal; the potential is usually set on the plateau of the curve to ensure maximum sensitivity and signal stability, while minimizing background noise from the mobile phase. For a phenolic compound like isopropyl ferulate, oxidation is the detection mechanism. By selecting a potential sufficient to oxidize isopropyl ferulate, but not high enough to oxidize potential interfering compounds, a high degree of selectivity can be achieved. This selectivity is a significant advantage of LCEC (Liquid Chromatography with Electrochemical Detection) over other methods like UV detection, especially in complex sample matrices.

| Parameter | Description | Relevance to Isopropyl Ferulate Analysis | Reference |

| Detection Mode | Oxidation | The phenolic hydroxyl group of isopropyl ferulate is readily oxidizable, making it suitable for oxidative ECD. | |

| Working Electrode | Glassy Carbon | A common and effective electrode material for the oxidation of organic molecules. | |

| Applied Potential | To be determined via HDV | An optimal potential must be experimentally determined to maximize the signal-to-noise ratio for isopropyl ferulate. | |

| Selectivity | High | By choosing an appropriate potential, isopropyl ferulate can be detected with minimal interference from non-electroactive or less easily oxidized compounds. |

This table outlines the principles and key parameters for developing an electrochemical detection method for isopropyl ferulate.

Sample Preparation Strategies for Biological and Complex Matrices

Analyzing isopropyl ferulate in biological samples (e.g., plasma, urine, tissue) or complex matrices (e.g., food products, cosmetics) presents a significant challenge due to the presence of interfering substances like proteins, lipids, and salts. ijpsjournal.comnih.gov These interferences, known as matrix effects, can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov Therefore, a robust sample preparation step is crucial to isolate the analyte and remove these interfering components. researchgate.netbiotage.com

Solid-Phase Extraction (SPE) is a widely accepted and highly effective technique for cleaning up complex samples. ijpsjournal.commdpi.com The method involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are then washed away, and the purified analyte is eluted with a different solvent. For a moderately lipophilic compound like isopropyl ferulate, a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be appropriate. The choice of sorbent and solvents must be optimized to ensure high recovery of the analyte. mdpi.com

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.commdpi.com For extracting ferulate esters, a solvent mixture like hexane:isopropanol (B130326) has been shown to be effective. While simple in principle, LLE can be labor-intensive and less reproducible than SPE. mdpi.com

Other common techniques include Protein Precipitation (PP) , where a solvent or acid is added to a biological fluid like plasma to denature and remove proteins, and modern microextraction techniques like solid-phase microextraction (SPME), which are designed to be faster and consume less solvent. ijpsjournal.comnih.gov

| Technique | Principle | Applicability for Isopropyl Ferulate | Reference |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High. Effective for cleaning complex matrices like plasma and food extracts. Reverse-phase or specialized sorbents can be used. | ijpsjournal.commdpi.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent based on its solubility. | Moderate. Suitable for initial cleanup, but may have lower recovery and reproducibility compared to SPE. | mdpi.com |

| Protein Precipitation (PP) | Proteins are removed from biological fluids by denaturation with an organic solvent or acid. | High. A necessary first step for plasma or serum samples before further cleanup by SPE or direct analysis. | ijpsjournal.com |

This table summarizes common sample preparation strategies applicable to the analysis of isopropyl ferulate in complex matrices.

Research on related ferulates in rice bran demonstrates the efficacy of SPE. In one study, the following recoveries were achieved for cycloartenyl ferulate (CF) and 24-methylenecycloartanyl ferulate (24-CF) from spiked samples.

| Analyte | Spiked Concentration (µg kg⁻¹) | Mean Recovery (%) | Reference |

| Cycloartenyl Ferulate (CF) | 5 | 104.10% | mdpi.com |

| 50 | 95.38% | mdpi.com | |

| 100 | 86.93% | mdpi.com | |

| 24-Methylene-cycloartanyl Ferulate (24-CF) | 5 | 108.75% | mdpi.com |

| 50 | 98.64% | mdpi.com | |

| 100 | 91.25% | mdpi.com |

This table presents recovery data for ferulate esters from a complex matrix using a validated sample preparation method, illustrating the effectiveness of such techniques.

Structure Activity Relationship Studies of Isopropyl Ferulate and Its Analogues

Impact of Ester Moiety Modifications on Bioactivity

The modification of the ester group in the ferulic acid structure is a key strategy for altering its biological activity. The size and nature of the alkyl or aryl group attached to the carboxyl function of ferulic acid significantly influence its effectiveness in various biological assays, including antioxidant, anticancer, and antiviral activities.

Research indicates that the esterification of ferulic acid can produce varied results depending on the specific bioactivity being measured. For instance, while ferulic acid itself demonstrates strong antioxidant properties in certain chemical assays like ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric-reducing antioxidant power), its alkyl esters, such as methyl and ethyl ferulate, sometimes show slightly weaker activity in these tests. mdpi.comnih.gov However, in lipid-based systems, these esters exhibit potent antioxidant effects. mdpi.comnih.gov

The length of the alkyl chain on the ester is a critical determinant of bioactivity. Studies on anticancer properties have shown that ferulates with medium-length chains, specifically propyl (C3) and butyl (C4) esters, exhibit significant effects across numerous human cancer cell lines. mdpi.com In contrast, methyl ferulate (C1) was largely inactive, and pentyl ferulate (C5) also showed no significant effect. mdpi.com Isopropyl ferulates demonstrated efficacy but only in specific cell lines, such as HeLa cervical cancer cells. mdpi.com

In the context of antiviral activity, particularly against HIV, the ester moiety plays an essential role. Ferulic acid and its short-chain ester, ethyl ferulate, were found to be inactive against HIV-1 reverse transcriptase (RT). unica.it However, esterification with a long alkyl chain was discovered to be crucial for the inhibition of the RNase H function of the enzyme. unica.it For example, tetradecyl ferulate, a long-chain ester, showed notable inhibitory activity. unica.it

The table below summarizes the varied bioactivities of different ferulic acid esters based on research findings.

| Ester Moiety | Bioactivity | Research Findings |

| Methyl Ferulate | Antioxidant, Anticancer | Lower ABTS and FRAP activity than ferulic acid. mdpi.com Ineffective against 13 of 14 cancer cell lines tested. mdpi.com |

| Ethyl Ferulate | Antioxidant, Anti-HIV | Lower ABTS and FRAP activity than ferulic acid. mdpi.com No activity against HIV-1 RT functions. unica.it |

| Propyl Ferulate | Anticancer | Showed significant effect on 14 different human cancer cell lines. mdpi.com |

| Isopropyl Ferulate | Anticancer, Antiviral | Effective against HeLa cervical cancer cells. mdpi.com Synthesized for evaluation of antiviral activity. acs.org |

| Butyl Ferulate | Anticancer | Showed significant effect on 14 different human cancer cell lines. mdpi.com |

| Pentyl Ferulate | Anticancer | No significant effect against any cancer cell line tested. mdpi.com |

| Octyl Ferulate | Antioxidant | Demonstrated high inhibitory effects against lipid peroxidation. mdpi.com |

| Tetradecyl Ferulate | Anti-HIV | Exhibited an IC₅₀ value of 12.4 μM against RNase H. unica.it |

Role of the Ferulic Acid Core Structure in Efficacy

The inherent structure of ferulic acid is the foundation of its biological efficacy. This core, a hydroxycinnamic acid, is characterized by a phenolic ring with a hydroxyl group at position 4, a methoxy (B1213986) group at position 3, and an acrylic acid side chain. Each component of this core structure is vital for its activity, and alterations to it can dramatically change its biological profile.

The specific arrangement of the substituents on the phenolic ring is paramount. A comparison between ferulic acid and its isomer, iso-ferulic acid (which has the hydroxyl group at position 3 and the methoxy group at position 4), reveals that ferulic acid is a significantly more potent antioxidant. mdpi.comnih.gov This highlights the importance of the 4-hydroxyl group and the adjacent 3-methoxy group for radical scavenging activity. The methoxy group helps to stabilize the phenoxy radical formed after the hydrogen atom is donated from the hydroxyl group.

When compared to other hydroxycinnamic acids, the ferulic acid core shows a distinct activity profile. The general trend for antioxidant activity among hydroxycinnamic acids and their esters is: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. mdpi.com Caffeic acid, which has two hydroxyl groups on the ring (a catechol group), generally exhibits superior antioxidant capacity to ferulic acid. mdpi.com This was also observed in studies on HIV inhibitors, where caffeic acid amides with long alkyl chains were more potent than their ferulic acid counterparts. unica.it

Modifications to the acrylic acid side chain also influence activity. Research on bitterness inhibition using molecular dynamics simulations found that altering the length of this carbon chain affects the molecule's interaction with taste receptors. sciopen.com Shortening the chain to two carbons was found to destabilize the interaction, whereas extending it to four carbons enhanced the inhibitory intensity. sciopen.com

The table below compares the relative antioxidant efficacy of different hydroxycinnamic acid cores.